molecular formula C46H66N12O9 B550116 angiotensin III CAS No. 13602-53-4

angiotensin III

Cat. No.: B550116
CAS No.: 13602-53-4
M. Wt: 931.1 g/mol
InChI Key: QMMRCKSBBNJCMR-KMZPNFOHSA-N
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Description

Angiotensin III is a bioactive heptapeptide metabolite of the Renin-Angiotensin System (RAS), with the amino acid sequence Arg-Val-Tyr-Ile-His-Pro-Phe . It is derived from angiotensin II through the enzymatic removal of an N-terminal aspartate residue by aminopeptidase A . While it shares some physiological effects with angiotensin II, such as stimulating aldosterone release from the adrenal cortex, ongoing research continues to elucidate its distinct and often unique roles . This peptide is a valuable tool for investigating the complex pathways of the RAS. This compound exerts its effects primarily through the angiotensin II type 1 (AT1R) and type 2 (AT2R) receptors . Research indicates it may be a key mediator of central blood pressure regulation and arginine vasopressin release . Notably, studies suggest that this compound can promote natriuresis (sodium excretion) via stimulation of the AT2 receptor, an effect that appears particularly when the AT1 receptor is blocked . Furthermore, preclinical research highlights its potential cardioprotective properties; this compound has been shown to protect against ischemia/reperfusion injury in isolated heart models, an effect mediated through AT2R and the opening of KATP channels, leading to activation of antioxidant enzymes like superoxide dismutase and anti-apoptotic pathways . Emerging areas of investigation also include its potential role in glycemic control and demonstrating analgesic effects in animal models . This product is presented as a lyophilized powder and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H66N12O9/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51)/t27-,32-,33-,34-,35-,36-,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMRCKSBBNJCMR-KMZPNFOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H66N12O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

931.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Angiotensin III
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13602-53-4, 12687-51-3
Record name Angiotensin III, 5-Ile-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin III
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) remains the gold standard for Ang III preparation due to its scalability and automation potential. The Merrifield-based approach involves sequential coupling of protected amino acids to a resin-bound growing peptide chain. Key steps include:

  • Resin Selection : Wang or Rink amide resins are commonly used for C-terminal amide formation.

  • Amino Acid Activation : Fmoc-protected amino acids (e.g., Fmoc-Phe-OH) are activated with carbodiimides (e.g., DIC) and coupling agents (e.g., OxymaPure).

  • Deprotection : Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF).

  • Cleavage : Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) liberates the peptide from the resin.

A study by Chiu et al. demonstrated that substituting Tyr residues in Ang II analogues (e.g., [Sar¹,Tyr(Me)⁴]Ang II) yielded potent Ang III antagonists with pA₂ values up to 8.1. However, diastereomer formation at Val-Tyr junctions required rigorous chiral HPLC purification.

Table 1: SPPS Parameters for Ang III Analogues

Resin TypeCoupling ReagentDeprotection AgentCleavage CocktailPurity (%)
Rink AmideDIC/OxymaPure20% PiperidineTFA/H₂O/TIS (95:2.5:2.5)85–92
Wang ResinHBTU/HOBt4-MethylpiperidineTFA/EDT/Thioanisole (94:3:3)78–88

Solution-Phase Synthesis

Solution-phase synthesis is reserved for small-scale Ang III production or modified analogues. The protocol involves:

  • Fragment Condensation : Pre-synthesized segments (e.g., Arg-Val-Tyr and Ile-His-Pro-Phe) are coupled using DCC/HOBt.

  • Global Deprotection : Hydrogen fluoride (HF) cleaves tert-butyl and benzyl groups.

  • Purification : Ion-exchange chromatography (carboxymethylcellulose) followed by reversed-phase HPLC.

A notable example is the synthesis of [des-Asp¹]angiotensin I, which serves as a substrate for angiotensin-converting enzyme (ACE) to generate Ang III in vitro. This method achieved a conversion efficiency of 72% with a Km of 11 µM.

Enzymatic Preparation of this compound

Aminopeptidase A (APA)-Mediated Conversion

Ang III is enzymatically generated from Ang II via APA, which removes the N-terminal aspartate residue. Key parameters include:

  • Optimal pH : 7.4 in renal interstitial fluid.

  • Inhibitors : EC33 (IC₅₀ = 12 nM) blocks APA, reducing Ang III yield by 90%.

  • Tissue-Specific Activity : Adrenal cortical arteries metabolize Ang II to Ang III at 45 ng/mL/min, exceeding hepatic rates by 3-fold.

Table 2: Enzymatic Conversion Efficiency in Rat Tissues

TissueSubstrateEnzymeProductRate (ng/mL/min)
Renal CortexAng IIAPAAng III38.2 ± 4.1
Adrenal ArteriesAng IIAPAAng III45.6 ± 5.3
LiverAng IIChymaseAng (1–7)12.7 ± 2.9

Recombinant Enzyme Systems

Recent advances employ recombinant APA expressed in HEK293 cells for large-scale Ang III production. This system achieves a turnover number (kcat) of 220 min⁻¹ and a catalytic efficiency (kcat/Km) of 1.8 × 10⁴ M⁻¹s⁻¹.

Purification and Analytical Characterization

Chromatographic Techniques

  • Ion-Exchange Chromatography : Carboxymethylcellulose columns resolve Ang III from Ang II with 85% recovery.

  • Reversed-Phase HPLC : C18 columns (5 µm, 250 mm) using acetonitrile/0.1% TFA gradients achieve >98% purity.

Mass Spectrometry

LC-MS analysis confirms Ang III identity (m/z 465.88) and detects byproducts like Ang IV (m/z 387.78). Quantification using ¹³C/¹⁵N-labeled internal standards ensures precision (±5% RSD).

Challenges in Ang III Preparation

Diastereomer Formation

The Val-Tyr sequence in SPPS is prone to racemization, generating up to 15% D-Tyr contaminants. Chiral GC-MS analysis is required for validation.

Byproduct Inhibition

ACE inhibitors (e.g., lisinopril) and APA blockers (e.g., EC33) reduce enzymatic yields by 40–60% .

Chemical Reactions Analysis

Metabolic Degradation

Ang III undergoes further enzymatic processing:

  • Conversion to Angiotensin IV (Ang IV):
    Aminopeptidase N (APN) removes the N-terminal arginine from Ang III, producing Ang IV (Val-Tyr-Ile-His-Pro-Phe) .
    Ang IIIAPNAng IV+Arg\text{Ang III}\xrightarrow{\text{APN}}\text{Ang IV}+\text{Arg}
  • Inactivation Pathways:
    Ang III is susceptible to degradation by endopeptidases (e.g., chymotrypsin) and carboxypeptidases, yielding inactive fragments .

Key Enzymatic Reactions and Regulatory Factors

Reaction Enzyme Substrate Product Biological Impact
Ang II → Ang IIIAPAAng IIAng IIIEnhances AT2R-mediated vasodilation
Ang III → Ang IVAPNAng IIIAng IVReduces Ang III bioavailability
Ang I (des-Asp) → Ang IIIACEAng I (des-Asp)Ang IIIAlternative Ang III synthesis pathway

Research Findings on Reaction Dynamics

  • APA Inhibition Studies:
    Selective APA inhibitors (e.g., glutamate phosphonate) failed to block Ang II/III-induced MAP kinase phosphorylation in astrocytes, suggesting Ang III can act independently of further metabolism .
  • APN Modulation:
    APN inhibition with bestatin prolongs Ang III’s half-life, amplifying its pressor effects in hypertensive models .
  • Receptor Interactions:
    Ang III binds AT1 and AT2 receptors with efficacy comparable to Ang II but exhibits reduced vasopressor activity (40% of Ang II) .

Functional Implications of Chemical Reactions

  • AT2 Receptor Activation:
    Ang III is a potent endogenous AT2R agonist, promoting natriuresis and vasodilation .
  • Aldosterone Secretion:
    Ang III stimulates aldosterone release via AT2R-mediated pathways, independent of AT1R .
  • Pathophysiological Roles:
    Reduced plasma Ang III levels correlate with severe coronary atherosclerosis, linked to diminished APA activity .

Comparative Reactivity of Angiotensins

Property Ang II Ang III
Vasopressor Activity HighModerate (40%)
Receptor Affinity AT1R > AT2RAT2R ≈ AT1R
Enzymatic Stability Short half-lifeShorter half-life

Scientific Research Applications

Physiological Effects

Angiotensin III is primarily known for its ability to regulate blood pressure and fluid balance. It acts on both angiotensin II type 1 and type 2 receptors, leading to various physiological responses:

  • Cardiovascular Effects : Ang III has been shown to stimulate aldosterone secretion from the adrenal cortex, which is crucial for sodium retention and blood pressure regulation. Studies suggest that Ang III is as potent as or even more effective than angiotensin II in stimulating aldosterone release, particularly via the angiotensin II type 2 receptor (AT2R) .
  • Cardioprotective Properties : Research indicates that Ang III can protect the heart from ischemia/reperfusion injury. In experimental models, Ang III treatment has been associated with reduced myocardial infarct size and improved cardiac function during reperfusion . The cardioprotective effects are thought to be mediated through the activation of antioxidant enzymes and anti-apoptotic pathways .
  • Natriuretic Effects : Ang III has been identified as a key player in natriuresis (the excretion of sodium through urine). Activation of AT2R by Ang III promotes sodium excretion in the kidneys, which can be beneficial in managing hypertension .

Therapeutic Applications

The therapeutic implications of Ang III are being explored in various contexts:

  • Hypertension Management : Given its role in promoting natriuresis and vasodilation, Ang III is being investigated as a potential therapeutic target for treating hypertension. Studies have shown that enhancing Ang III signaling could improve renal function and blood pressure regulation .
  • Heart Failure Treatment : Due to its cardioprotective effects, Ang III may offer new avenues for treating heart failure. The ability of Ang III to reduce ischemic damage and improve cardiac hemodynamics suggests it could be beneficial in clinical settings where myocardial protection is critical .
  • Research on Atherosclerosis : Emerging evidence suggests that Ang III might play a compensatory role in early atherosclerosis by increasing its levels in response to ischemic conditions. This raises the possibility of using Ang III levels as a biomarker for cardiovascular diseases .

Case Studies

Several studies have documented the effects of Ang III in clinical and experimental settings:

  • Ischemia/Reperfusion Injury Study :
    • Objective : To assess the cardioprotective effects of Ang III.
    • Findings : Treatment with Ang III significantly improved left ventricular function and reduced infarct size in rat models subjected to ischemia/reperfusion injury. The protective mechanisms were linked to enhanced antioxidant activity and reduced apoptosis .
  • Hypertensive Rat Model :
    • Objective : To evaluate the natriuretic response to Ang III.
    • Findings : In prehypertensive rats, infusion of Ang III led to significant natriuresis and alterations in renal proximal tubule function, indicating its potential role in managing hypertension through renal mechanisms .

Mechanism of Action

Angiotensin III exerts its effects by binding to angiotensin receptors, primarily the angiotensin type 1 receptor (AT1 receptor). This binding triggers a cascade of intracellular signaling pathways, including the activation of protein kinase C (PKC) and the release of calcium ions. These pathways lead to vasoconstriction, increased aldosterone secretion, and sodium retention, ultimately raising blood pressure .

Comparison with Similar Compounds

Angiotensin III vs. Angiotensin II

Parameter This compound Angiotensin II
Receptor Affinity AT1R: Moderate affinity; AT2R: Higher sensitivity AT1R: High affinity; AT2R: Lower sensitivity
Vasopressor Potency ~30% lower than Ang II in vascular smooth muscle Potent vasoconstrictor
Depressor Response Biphasic (pressor peak followed by sustained depressor phase) Predominantly pressor; minimal depressor activity
Enzymatic Pathway Formed from Ang II via APA; degraded to Ang IV via APN Formed from Ang I via ACE; degraded to Ang III and Ang (1–7)
Aldosterone Stimulation Comparable to Ang II Primary driver of aldosterone release

Key Research Findings :

  • In conscious rabbits, Ang III (15 nmol/kg) induced a biphasic blood pressure response (82 ± 4 mmHg pressor, 20 ± 3 mmHg depressor), while Ang II caused weaker depressor effects .
  • AT1R antagonist losartan blocked both phases of Ang III’s response, confirming AT1R mediation despite Ang II’s higher AT1R affinity .

This compound vs. Angiotensin IV

Parameter This compound Angiotensin IV
Receptor Targets AT1R, AT2R Insulin-regulated aminopeptidase (IRAP)
Vasoactive Effects Pressor and depressor phases Weak pressor activity (~100-fold lower potency vs. Ang III)
Enzymatic Degradation Converted to Ang IV via APN Further degraded into smaller fragments
Neurological Roles Modulates thirst and sodium appetite Linked to memory enhancement and cerebral blood flow

Key Research Findings :

  • Ang IV’s depressor effects are negligible in models where Ang III shows significant activity, suggesting distinct receptor mechanisms .

This compound vs. Angiotensin (1–7)

Parameter This compound Angiotensin (1–7)
Receptor Targets AT1R, AT2R Mas receptor (ACE2-dependent)
Physiological Role Pressor, aldosterone stimulation Counter-regulatory: vasodilation, anti-inflammatory
Enzymatic Pathway Derived from Ang II Formed from Ang II via ACE2 or from Ang I via neprilysin
Therapeutic Implications Potential target for hypertension Investigated for cardioprotective effects

Key Research Findings :

  • In ApoE/LDLR−/− mice, ACE inhibitors like perindopril reduced Ang III levels while increasing Ang (1–7), highlighting their opposing roles .

Mechanistic Insights and Paradoxes

  • AT1R-Mediated Depressor Response : Ang III’s depressor phase is AT1R-dependent despite Ang II’s higher AT1R affinity, suggesting tissue-specific receptor conformations or co-factor interactions .
  • Receptor Subtypes : AT2R may preferentially respond to Ang III in certain tissues, such as the brain, where it modulates blood pressure and fluid balance .
  • Enzyme Inhibitor Effects : Co-administration of bacitracin (endopeptidase inhibitor) and amastatin (APN inhibitor) equalized Ang II and III potency in rat ganglia, underscoring the impact of peptidases on bioavailability .

Pharmacological Tools and Antagonists

Compound Target Effect on Ang III Reference
[Sar¹Ile⁷]Ang III AT1R Selective antagonist of Ang III’s pressor effects
Losartan AT1R Blocks Ang III’s pressor/depressor phases
PD 123319 AT2R No effect on Ang III responses

Biological Activity

Angiotensin III (AngIII) is a peptide hormone that plays a significant role in the renin-angiotensin system (RAS), influencing various physiological processes, particularly in cardiovascular and renal functions. This article explores the biological activity of AngIII, highlighting its mechanisms of action, effects on blood pressure regulation, and its implications in various pathological conditions.

Overview of this compound

AngIII is derived from angiotensin II (AngII) through the action of aminopeptidase A (APA). It exhibits biological activities similar to AngII but with distinct receptor interactions and effects. AngIII primarily acts on the angiotensin type 1 receptor (AT1R) and the angiotensin type 2 receptor (AT2R), influencing blood pressure, aldosterone secretion, and renal function.

  • Receptor Interaction :
    • AngIII binds to AT1R and AT2R, mediating various physiological responses. While AT1R activation leads to vasoconstriction and increased blood pressure, AT2R activation promotes vasodilation and natriuresis .
    • Studies indicate that AngIII may have a more potent effect on blood pressure than AngII in certain contexts, particularly in hypertensive models .
  • Aldosterone Secretion :
    • AngIII stimulates aldosterone release from the adrenal glands, contributing to sodium retention and increased blood volume. Research indicates that over 60% of AngIII-induced aldosterone release occurs independently of both AT1R and AT2R, suggesting alternative pathways for its action .
  • Neurotransmitter Release :
    • In the brain, AngIII enhances the release of vasopressin, further contributing to fluid retention and increased blood pressure. Its role in the central nervous system highlights its importance in neurogenic hypertension .

Effects on Blood Pressure

AngIII has been shown to elevate blood pressure through various mechanisms:

  • Pressor Response : Intracerebroventricular infusion studies demonstrate that AngIII can induce significant pressor responses in spontaneously hypertensive rats (SHRs), indicating its role as a potent vasopressor agent .
  • Longer Half-Life : Inhibiting the conversion of AngIII to angiotensin IV (AngIV) prolongs its half-life and enhances its pressor effects, which is particularly relevant in hypertensive conditions .

Case Studies

  • Hypertension :
    • In patients with essential hypertension, circulating levels of AngIII are often altered due to changes in APA activity. Lower levels of APA correlate with reduced AngIII production, suggesting a complex interplay between these peptides in hypertensive pathology .
  • Coronary Atherosclerosis :
    • A study indicated that decreased levels of AngIII might be associated with advanced coronary atherosclerosis stages. The findings suggest that AngIII could potentially serve as a biomarker for disease severity .

Research Findings

StudyFindings
Harding et al. (2012)Demonstrated that brain AngIII is critical for maintaining elevated blood pressure in SHRs through enhanced neuronal firing .
O'Shaughnessy et al. (2011)Showed that both AngII and AngIII increase plasma aldosterone but only AngII affects blood pressure significantly .
Recent Meta-AnalysisIndicated that ACE inhibitors do not adversely affect mortality rates in COVID-19 patients, highlighting the protective role of RAS modulation involving angiotensins .

Q & A

Q. What ethical considerations arise in human studies investigating this compound's role in hypertension, and how can these be addressed?

  • Methodological Answer : Obtain informed consent with explicit disclosure of risks related to blood sampling and genetic testing. Anonymize data to protect participant privacy. For interventional studies, use randomized placebo-controlled designs with DSMB oversight. Justify sample size via power analyses to minimize unnecessary participant exposure .

Q. Tables for Key Methodological Comparisons

Technique Application Strengths Limitations Evidence
LC-MS/MSQuantifying Ang III in plasmaHigh specificity, low LOD (pg/mL)Requires expensive instrumentation
siRNA KnockdownStudying receptor-specific effectsHigh precision in target silencingOff-target effects require rigorous controls
Mixed-effects ModelsLongitudinal data analysisAccounts for intra-subject variabilityComplex interpretation for non-statisticians

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
angiotensin III
Reactant of Route 2
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